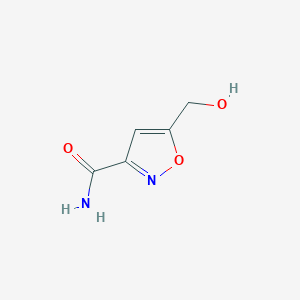
8-Bromo-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-Bromo-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione” is a chemical compound . It’s an intermediate used to prepare selective inhibitors of dipeptidyl peptidase 4 (DPP4) for potential use in the treatment of type 2 diabetes .
Molecular Structure Analysis
The molecular formula of this compound is C12H11BrN6O2S . It’s a derivative of purine, which is a heterocyclic aromatic organic compound .Physical And Chemical Properties Analysis
The compound is a light yellow solid . The molecular weight of the compound is 383.228 .Scientific Research Applications
Synthesis and Derivatives
Synthesis Techniques
The synthesis of various purine diones, including those similar to 8-Bromo-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione, involves complex chemical reactions such as cycloadditions, bromination, and nucleophilic substitution reactions. For instance, the synthesis of 2-Triazolylpyrimido[1,2,3-cd]purine-8,10-diones via 1,3-dipolar cycloadditions demonstrates the complexity and versatility of purine dione chemistry (Šimo, Rybár, & Alföldi, 2000).
Potential Applications
Research into the thiazolo[4,5-d]pyrimidine nucleosides, as potential immunotherapeutic agents, highlights the interest in purine analogues for medical applications. These compounds, by altering a sulfur atom's position in the purine ring, showed significant immunoactivity, suggesting potential uses in enhancing immune responses (Nagahara et al., 1990).
Chemical Reactions and Properties
Ionization and Methylation
The study of purine-6,8-diones' ionization and methylation reactions reveals insights into their chemical behavior, highlighting how different substituents affect their reactivity and potential functionalization (Rahat, Bergmann, & Tamir, 1974).
Unusual Reactions
An interesting study details an unusual reaction of 8-Bromo-3-methyl-7-(thietan-3-yl)3,7-dihydro-1H-purine-2,6-diones with trisamine, leading to unexpected products. This showcases the unpredictable nature of chemical reactions involving purine diones and highlights the importance of experimental validation in synthesis pathways (Khaliullin & Shabalina, 2020).
Mechanism of Action
This compound is used as an intermediate to prepare selective inhibitors of dipeptidyl peptidase 4 (DPP4) for potential use in the treatment of type 2 diabetes . DPP4 inhibitors work by blocking the action of DPP4, an enzyme which destroys the hormone incretin. Incretins help the body produce more insulin only when it is needed and reduce the amount of glucose being produced by the liver when it is not needed .
Safety and Hazards
properties
IUPAC Name |
8-bromo-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN6O2S/c1-19-9-8(10(21)18-13(19)22)20(11(14)17-9)6-3-7-23-12-15-4-2-5-16-12/h2,4-5H,3,6-7H2,1H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTFLSDDKXUHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

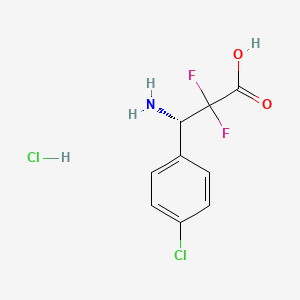

![1-[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2668679.png)
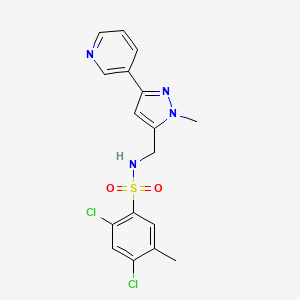

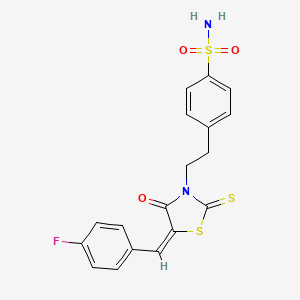
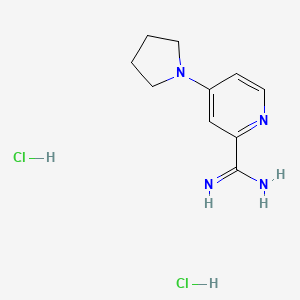
![3-(3,5-dimethylphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2668689.png)

![7-ethyl-5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2668691.png)
![2,2,2-trifluoro-N-[5-(hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-7-yl]acetamide](/img/structure/B2668693.png)
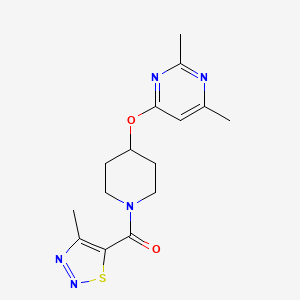
![2-Chloro-N-[(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]acetamide](/img/structure/B2668698.png)
